A Comprehensive Spectroscopic and Structural Elucidation of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
A Comprehensive Spectroscopic and Structural Elucidation of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
An In-depth Technical Guide for Advanced Chemical Analysis
Abstract
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a multifunctional heterocyclic compound featuring a 2,2'-bipyridine scaffold linked to an oxime ether moiety. This architecture presents significant interest for applications in coordination chemistry, catalysis, and as a structural motif in medicinal chemistry, potentially serving as a ligand for transition metals or as a bioactive agent.[1] A precise understanding of its three-dimensional structure and electronic properties is paramount for its development and application. This technical guide provides a comprehensive framework for the spectroscopic analysis of this target molecule. We delve into the principles, detailed experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). The causality behind spectral features is explained, linking empirical data to the molecule's unique structural characteristics, offering a self-validating system for its unambiguous identification and characterization.
Molecular Structure and Synthesis Overview
The structure of the title compound is characterized by an asymmetric 2,2'-bipyridine core where the 4-position of one pyridine ring is functionalized with an (E)-configured oxyethanimine group. This configuration is crucial as (E) and (Z) isomers of oximes can exhibit different chemical and biological properties.[2]
Figure 1: Molecular structure of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine.
A plausible synthetic route involves the O-alkylation of 2-(pyridin-2-yl)pyridin-4-ol with an appropriate halo-oxime precursor or a multi-step synthesis starting from a suitable bipyridine derivative. An efficient one-pot synthesis of oxime ethers using reagents like triphenylphosphine and carbon tetrachloride has been established for various alcohols and oximes, providing a potential pathway.[3]
Figure 2: A conceptual workflow for the synthesis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For the title molecule, both ¹H and ¹³C NMR will provide unambiguous evidence for the connectivity and electronic environment of each atom.[4][5]
¹H NMR Spectroscopy
Causality and Expected Spectrum: The asymmetry of the 2,2'-bipyridine core means all eight aromatic protons will be chemically distinct, each giving rise to a unique signal. Protons on pyridine ring A will exhibit chemical shifts characteristic of a standard 2-substituted pyridine.[6] Protons on ring B are influenced by both the adjacent pyridine ring and the electron-donating oxyethanimine substituent at the C4' position. The protons of the ethoxyimine group (CH and CH₃) will appear in the aliphatic region, with their (E) configuration influencing their chemical shifts.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[7]
-
Acquisition: Acquire the spectrum at 298 K. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted Data and Interpretation:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 (Ring A) | 8.70 - 8.80 | d | ~4.8 (³J) | Ortho to N, highly deshielded.[8] |
| H-3 (Ring A) | 8.45 - 8.55 | d | ~8.0 (³J) | Deshielded by adjacent C-C bond to Ring B. |
| H-4 (Ring A) | 7.80 - 7.90 | t | ~7.7 (³J) | Typical pyridine aromatic proton. |
| H-5 (Ring A) | 7.30 - 7.40 | ddd | ~7.5, 4.8, 1.2 (³J, ³J, ⁴J) | Coupled to H-6, H-4, and H-3. |
| H-6' (Ring B) | 8.50 - 8.60 | d | ~5.5 (³J) | Ortho to N' and influenced by the ether linkage. |
| H-5' (Ring B) | 7.20 - 7.30 | dd | ~5.5, 2.5 (³J, ⁴J) | Meta to ether, coupled to H-6' and H-3'. |
| H-3' (Ring B) | 7.00 - 7.10 | d | ~2.5 (⁴J) | Ortho to ether linkage, shielded. |
| Imine-H | 7.50 - 7.60 | q | ~5.5 (⁴J) | Coupled to the methyl protons. |
| Imine-CH₃ | 2.00 - 2.10 | d | ~5.5 (⁴J) | Coupled to the imine proton. |
Table 1: Predicted ¹H NMR spectral data for (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine in CDCl₃.
¹³C NMR Spectroscopy
Causality and Expected Spectrum: Due to molecular asymmetry, all 12 unique carbon atoms in the structure should be observable. The chemical shifts will reflect their hybridization and electronic environment. Carbons bonded to nitrogen or oxygen will be significantly downfield. The use of an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence can aid in distinguishing between C, CH, CH₂, and CH₃ signals.[5]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Record on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
-
Acquisition: Employ proton decoupling to obtain singlet signals for all carbons. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Predicted Data and Interpretation:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C4' (Ring B) | 164.0 - 166.0 | Attached to the electronegative oxygen atom. |
| C2 (Ring A), C2' (Ring B) | 155.0 - 158.0 | Imino-type carbons adjacent to ring nitrogen.[8] |
| C6 (Ring A), C6' (Ring B) | 148.0 - 150.0 | Carbons ortho to ring nitrogens. |
| Imine-C | 145.0 - 147.0 | C=N bond of the oxime ether. |
| C4 (Ring A) | 136.0 - 138.0 | Typical aromatic CH. |
| C3 (Ring A), C5 (Ring A) | 120.0 - 125.0 | Aromatic CH carbons. |
| C3' (Ring B), C5' (Ring B) | 108.0 - 115.0 | Shielded by the electron-donating effect of the oxy group. |
| Imine-CH₃ | 14.0 - 16.0 | Aliphatic methyl carbon. |
Table 2: Predicted ¹³C NMR chemical shifts for (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[4]
Causality and Expected Spectrum: The spectrum will be dominated by vibrations from the bipyridine core and the oxime ether side chain. Key expected vibrations include C=N stretching from both the pyridine rings and the imine, C=C stretching from the aromatic rings, C-O stretching from the ether linkage, and aromatic C-H stretching. The absence of a broad O-H stretch around 3200-3400 cm⁻¹ confirms the formation of the oxime ether rather than a free oxime.[9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Predicted Data and Interpretation:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2900 | C-H stretch | Aliphatic C-H (methyl) |
| 1640 - 1660 | C=N stretch | Imine (oxime ether)[9] |
| 1580 - 1610 | C=N & C=C stretch | Pyridine ring skeletal vibrations[8] |
| 1420 - 1480 | C=C stretch | Pyridine ring skeletal vibrations |
| 1200 - 1250 | C-O stretch | Aryl-O-N ether (asymmetric) |
| 990 - 1050 | N-O stretch | Oxime ether linkage[9] |
| 800 - 850 | C-H out-of-plane bend | Aromatic C-H |
Table 3: Key FT-IR absorption bands for (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule.
Causality and Expected Spectrum: The 2,2'-bipyridine system is a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region corresponding to π → π* transitions within the conjugated aromatic system.[11] The presence of the auxochromic oxyethanimine group may cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted bipyridine.[12] Lower intensity n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed.[13]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁴ M) of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum from approximately 200 to 600 nm, using a matched cuvette containing the pure solvent as a reference.
Predicted Data and Interpretation:
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~240 - 250 | High (> 15,000) | π → π* transition |
| ~280 - 295 | High (> 20,000) | π → π* transition (primary band for bipyridine)[14] |
| ~310 - 330 | Moderate (~5,000) | n → π* transition |
Table 4: Predicted UV-Vis absorption data for (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.
Causality and Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Tandem MS (MS/MS) of the [M+H]⁺ ion will reveal characteristic fragmentation pathways. The most probable cleavage points are the C-O and N-O bonds of the ether linkage and the bond between the two pyridine rings.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Infuse the sample into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Acquisition: Acquire the full scan mass spectrum in positive ion mode. For fragmentation studies, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to obtain the MS/MS spectrum.
Predicted Fragmentation Pathway: The predicted molecular weight is C₁₂H₁₁N₃O = 213.24 g/mol . The [M+H]⁺ ion would be at m/z 214.
Figure 3: Conceptual MS/MS fragmentation pathway for the protonated molecule.
Conclusion
The structural elucidation of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and connectivity. FT-IR confirms the presence of key functional groups, particularly the C=N and C-O-N linkages, and verifies the absence of free hydroxyl groups. UV-Vis spectroscopy characterizes the electronic properties of the conjugated bipyridine system, while mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns. Together, these techniques offer a robust and self-validating toolkit for the unambiguous characterization of this promising heterocyclic compound, paving the way for its further investigation in materials science and drug discovery.
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